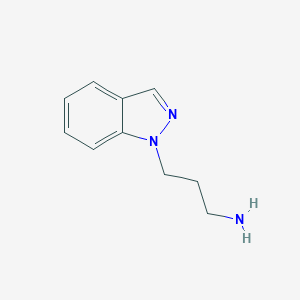
3-(1H-indazol-1-il)propan-1-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1H-indazol-1-yl)propan-1-amine” is an organic compound that belongs to the class of compounds known as 3-alkylindoles . It carries an alkyl chain at the 3-position . This compound is categorized as a heterocyclic organic compound .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as “3-(1H-indazol-1-yl)propan-1-amine”, has been a topic of interest in recent research . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs .
Molecular Structure Analysis
The molecular structure of “3-(1H-indazol-1-yl)propan-1-amine” is represented by the empirical formula C10H13N3 . The molecular weight of this compound is 142.24 . The InChI code for this compound is 1S/C10H13N3/c11-6-3-7-13-10-5-2-1-4-9 (10)8-12-13/h1-2,4-5,8H,3,6-7,11H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(1H-indazol-1-yl)propan-1-amine” include a molecular weight of 142.24 and a density of 1.129g/cm3 . The boiling point of this compound is 398ºC at 760 mmHg .
Mecanismo De Acción
The mechanism of action of 3-(1H-indazol-1-yl)propan-1-amine is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. In addition, 3-(1H-indazol-1-yl)propan-1-amine has been shown to inhibit the activity of other enzymes, including phospholipase A2 and lipoxygenase.
Biochemical and Physiological Effects
3-(1H-indazol-1-yl)propan-1-amine has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. In addition, 3-(1H-indazol-1-yl)propan-1-amine has been shown to inhibit the activity of other enzymes, including phospholipase A2 and lipoxygenase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(1H-indazol-1-yl)propan-1-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, 3-(1H-indazol-1-yl)propan-1-amine also has several limitations for use in laboratory experiments. It is a relatively weak inhibitor of cyclooxygenase-2 (COX-2) and other enzymes, and its effects may be difficult to detect in some experiments.
Direcciones Futuras
There are a variety of potential future directions for research involving 3-(1H-indazol-1-yl)propan-1-amine. One potential direction is to investigate the effects of 3-(1H-indazol-1-yl)propan-1-amine on other enzymes and pathways, such as those involved in cell signaling and gene expression. Another potential direction is to investigate the effects of 3-(1H-indazol-1-yl)propan-1-amine on diseases and disorders, such as inflammation, cancer, and cardiovascular disease. Finally, 3-(1H-indazol-1-yl)propan-1-amine could also be used to develop novel drugs and therapies for various conditions.
Métodos De Síntesis
3-(1H-indazol-1-yl)propan-1-amine can be synthesized from two different starting materials. The first is 1-bromo-3-indazole, which can be reacted with propan-1-amine in the presence of a base to yield 3-(1H-indazol-1-yl)propan-1-amine. The second is 1-chloro-3-indazole, which can be reacted with propan-1-amine in the presence of a base to yield 3-(1H-indazol-1-yl)propan-1-amine. Both methods require the use of a catalyst, typically a tertiary amine such as triethylamine, and are usually carried out in an aqueous medium.
Aplicaciones Científicas De Investigación
Actividad antiproliferativa
Los derivados de indazol, incluidas las 3-amino-1H-indazol-1-carboxamidas, han mostrado una interesante actividad antiproliferativa. Inhiben el crecimiento celular de varias líneas celulares neoplásicas a bajas concentraciones, provocando un bloqueo en la fase G0-G1 del ciclo celular .
Actividad antitumoral
La estructura de la 1H-indazol-3-amina es un fragmento eficaz de unión a bisagra en ciertos compuestos como el Linifanib, que se une a la región de bisagra de la tirosina quinasa. Esta interacción es importante para la actividad antitumoral .
Antibacteriano y antimicobacteriano
Los derivados de 1,3-diazol, que incluyen compuestos de indazol, exhiben actividades antibacterianas y antimicobacterianas como se ha informado en varios estudios .
Antiinflamatorio y analgésico
Algunos derivados del indol con una porción de indazol han demostrado actividades antiinflamatorias y analgésicas comparables a fármacos conocidos como indometacina y celecoxib .
Antifúngico
Se han evaluado los compuestos que contienen indazol por su actividad antifúngica in vitro contra aislados clínicos resistentes a los tratamientos comunes .
Safety and Hazards
Propiedades
IUPAC Name |
3-indazol-1-ylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c11-6-3-7-13-10-5-2-1-4-9(10)8-12-13/h1-2,4-5,8H,3,6-7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWLKJMMXIXRQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474787 |
Source


|
| Record name | 3-(1H-indazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
933744-08-2 |
Source


|
| Record name | 3-(1H-indazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

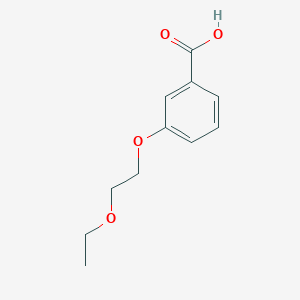

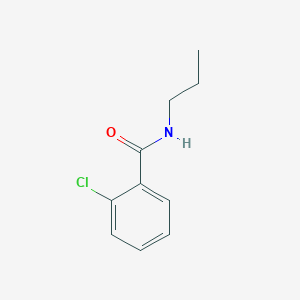


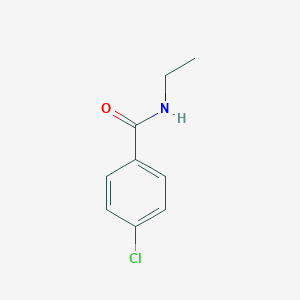
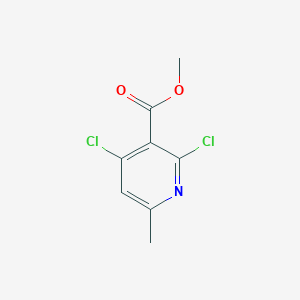

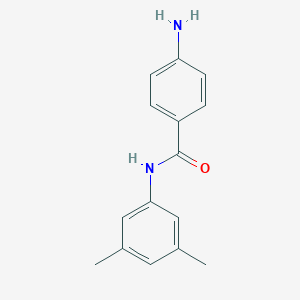
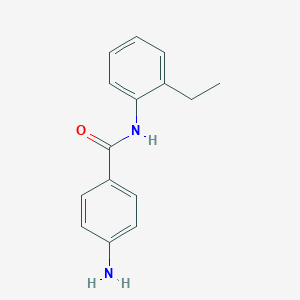
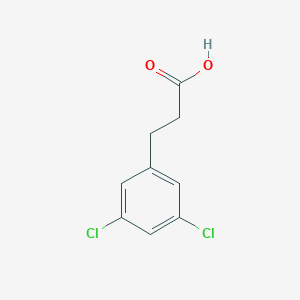
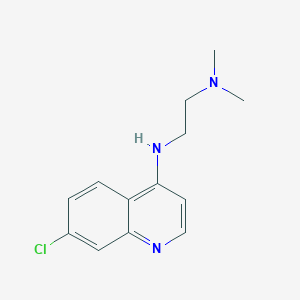
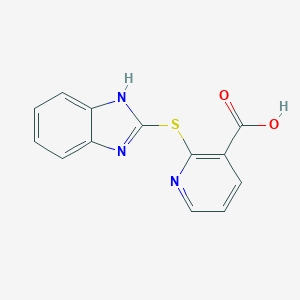
![2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-](/img/structure/B183847.png)